Decyl isocyanate
Overview
Description
Decyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₉NCO . It is a linear alkyl isocyanate, characterized by a long carbon chain attached to an isocyanate group. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and versatility .
Mechanism of Action
Target of Action
Decyl isocyanate, also known as 1-isocyanatodecane, is a linear alkyl isocyanate . It has been used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
Isocyanates, including this compound, are electrophilic in nature and are more reactive than structurally equivalent isothiocyanates against a variety of nucleophiles, such as alcohols, amines, and even water . This reactivity allows them to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that isocyanates can influence the function of proteasomes , which play a crucial role in regulating the concentration of particular proteins and degrading misfolded proteins. Disruption of these pathways can have downstream effects on cellular function .
Pharmacokinetics
Isocyanates are generally known for their reactivity, which can influence their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As a potential proteasome inhibitor, this compound could disrupt the degradation of proteins within the cell, leading to an accumulation of unneeded or damaged proteins . This could potentially lead to cellular dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isocyanates are degraded in air and water, making them non-persistent in the environment . Furthermore, their reactivity can be influenced by the presence of other substances, such as alcohols and amines .
Biochemical Analysis
Biochemical Properties
Decyl isocyanate may be used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The interaction of this compound with these biomolecules could potentially influence various biochemical reactions.
Cellular Effects
They can cause respiratory irritation and may lead to conditions like asthma
Molecular Mechanism
Isocyanates are known to react with water to form amines and carbon dioxide . This reaction could potentially influence the activity of enzymes and other biomolecules at the molecular level.
Metabolic Pathways
Isocyanates are known to react with water, leading to the formation of amines and carbon dioxide . This suggests that this compound could potentially be involved in metabolic pathways related to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl isocyanate can be synthesized from decylamine through a reaction with phosgene. The reaction typically involves the following steps:
Formation of Decylamine Hydrochloride: Decylamine reacts with hydrochloric acid to form decylamine hydrochloride.
Reaction with Phosgene: Decylamine hydrochloride is then reacted with phosgene to produce this compound.
Industrial Production Methods: The industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the reduction carbonylation, oxidation carbonylation, and urea methods .
Chemical Reactions Analysis
Types of Reactions: Decyl isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form decylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction, often catalyzed by tertiary amines.
Alcohols: Alcoholysis reaction, catalyzed by tertiary amines or metal salts.
Amines: Aminolysis reaction, typically under mild conditions.
Major Products:
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
Decyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential in developing therapeutic agents due to its reactivity with biological molecules.
Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Comparison with Similar Compounds
- Hexyl isocyanate (CH₃(CH₂)₅NCO)
- Octyl isocyanate (CH₃(CH₂)₇NCO)
- Dodecyl isocyanate (CH₃(CH₂)₁₁NCO)
- Hexathis compound (CH₃(CH₂)₁₅NCO)
Comparison: this compound is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to shorter-chain isocyanates like hexyl isocyanate, this compound has a higher boiling point and different solubility characteristics. Longer-chain isocyanates like dothis compound have even higher boiling points and may exhibit different reactivity patterns due to steric effects .
Biological Activity
Decyl isocyanate (C10H19NCO) is an organic compound belonging to the isocyanate family, characterized by its molecular formula and notable reactivity. This compound has garnered attention in various fields due to its biological activity, particularly concerning toxicity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its toxicological profile, mechanisms of action, and relevant case studies.
This compound appears as a colorless to pale yellow liquid with a distinctive odor. It has a molecular weight of approximately 197.3 g/mol and features the isocyanate functional group (-N=C=O), which is responsible for its chemical reactivity. The compound can be synthesized through various methods, including the reaction of decanol with phosgene or by direct amination of carbonyl compounds.
Toxicological Profile
This compound has been classified as a skin and respiratory irritant . Exposure to this compound can lead to allergic reactions and sensitization, emphasizing the need for stringent safety measures in industrial environments . The following table summarizes key toxicological data:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to react with nucleophiles, leading to the formation of adducts that may disrupt cellular functions. This reactivity underlies its potential as a toxic agent , particularly affecting respiratory tissues and skin. The mechanism involves:
- Activation of TRPA1 Ion Channels : Research indicates that isocyanates activate transient receptor potential ankyrin 1 (TRPA1) channels in sensory neurons, leading to nociceptive responses such as pain and irritation .
- Formation of Reactive Metabolites : Upon exposure, this compound can form reactive intermediates that bind covalently to proteins and nucleic acids, potentially resulting in cellular damage or immune responses.
Occupational Exposure
A significant body of research focuses on occupational exposure to this compound and other similar compounds in industrial settings. For instance, a study highlighted the incidence of asthma among workers exposed to isocyanates over prolonged periods. Symptoms included respiratory distress and allergic reactions, which were correlated with elevated levels of airborne isocyanates .
Antimicrobial Activity
While primarily noted for its toxicity, some studies have investigated the antimicrobial properties of this compound. It has shown potential activity against various bacterial strains, although specific data on this compound's efficacy compared to other isocyanates remains limited.
Comparative Analysis with Other Isocyanates
To contextualize the biological activity of this compound, it is useful to compare it with other aliphatic isocyanates:
Compound Name | Molecular Formula | Toxicity Level | Biological Activity |
---|---|---|---|
This compound | C10H19NCO | Moderate irritant | Skin/respiratory irritant |
Dothis compound | C12H25NCO | High irritant | Similar irritant properties |
Hexyl Isocyanate | C6H13NCO | Low irritant | Limited biological activity |
Properties
IUPAC Name |
1-isocyanatodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWMFDVBLLXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403108 | |
Record name | Decyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-69-1 | |
Record name | Decyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of decyl isocyanate in creating thickening and clear aqueous compositions?
A1: this compound functions as a key component in the synthesis of polyurethane compounds, which are essential for thickening aqueous solutions while maintaining their clarity. [] The isocyanate group within this compound reacts with hydroxyl groups present in other components, such as polyalkylene glycols, to form urethane linkages. These linkages contribute to the formation of a polymeric network, resulting in increased viscosity and the desired thickening effect.
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